molecular formula C13H15F2N3O B11741156 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11741156
M. Wt: 267.27 g/mol
InChI Key: KHQZUIRDSXDEOV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of specific catalysts and reagents to ensure high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The methoxyphenyl group contributes to the compound’s overall stability and solubility. The pyrazole ring is often involved in the compound’s interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

1-(Difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-methoxyphenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H15F2N3O/c1-9-11(8-18(17-9)13(14)15)16-7-10-5-3-4-6-12(10)19-2/h3-6,8,13,16H,7H2,1-2H3

InChI Key

KHQZUIRDSXDEOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CC=C2OC)C(F)F

Origin of Product

United States

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